Product packaging for Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP(Cat. No.:CAS No. 150412-81-0)

Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP

Cat. No.: B127889
CAS No.: 150412-81-0
M. Wt: 989.1 g/mol
InChI Key: GEVBSODSBYNKQA-IMBADGMBSA-N
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Description

Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP is a useful research compound. Its molecular formula is C61H64O12 and its molecular weight is 989.1 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C61H64O12 B127889 Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP CAS No. 150412-81-0

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]oxy-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H64O12/c1-63-50-32-34-51(35-33-50)70-60-59(69-41-49-30-18-7-19-31-49)57(67-39-47-26-14-5-15-27-47)55(53(72-60)43-65-37-45-22-10-3-11-23-45)73-61-58(68-40-48-28-16-6-17-29-48)56(66-38-46-24-12-4-13-25-46)54(62)52(71-61)42-64-36-44-20-8-2-9-21-44/h2-35,52-62H,36-43H2,1H3/t52-,53-,54+,55-,56+,57+,58-,59-,60-,61+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVBSODSBYNKQA-IMBADGMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)OC4C(C(C(C(O4)COCC5=CC=CC=C5)O)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COCC5=CC=CC=C5)O)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H64O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462165
Record name Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

989.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150412-81-0
Record name 4-Methoxyphenyl 2,3,6-tris-O-(phenylmethyl)-4-O-[2,3,6-tris-O-(phenylmethyl)-β-D-galactopyranosyl]-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150412-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Research Considerations and Future Perspectives in Protected Disaccharide Chemistry

Current Challenges in Highly Stereoselective Glycosylation Reactions

Achieving high stereoselectivity in the formation of glycosidic bonds is a central challenge in carbohydrate synthesis. frontiersin.orgnih.govnih.gov The outcome of a glycosylation reaction is influenced by a multitude of factors, including the nature of the glycosyl donor and acceptor, the choice of promoter, solvent, and temperature. frontiersin.orgnih.gov The formation of either a 1,2-cis or 1,2-trans linkage is a critical determinant of the final oligosaccharide's three-dimensional structure and, consequently, its biological function.

One of the primary difficulties lies in controlling the anomeric configuration. For instance, the synthesis of 1,2-trans-glycosides is often achieved through neighboring group participation, where a participating protecting group at the C-2 position of the glycosyl donor, such as an acyl group, directs the incoming glycosyl acceptor to the opposite face of the sugar ring. nih.govnih.gov However, this approach is not universally applicable and can be complicated by the formation of orthoester byproducts. nih.gov

Conversely, the stereoselective synthesis of 1,2-cis-glycosides is generally more challenging due to the absence of a participating group at C-2. nih.govresearchgate.net In these cases, factors such as the anomeric effect, the steric hindrance of protecting groups, and the reactivity of the glycosyl donor and acceptor become paramount. nih.gov The development of new glycosylation methods that can reliably produce 1,2-cis linkages with high selectivity remains an active area of research. nih.govresearchgate.net

Furthermore, the reactivity of both the glycosyl donor and acceptor can significantly impact the stereochemical outcome. nih.govresearchgate.net Highly reactive donors may proceed through an SN1-like mechanism, leading to the formation of an oxocarbenium ion intermediate, which can be attacked from either face, resulting in a mixture of anomers. researchgate.netnih.gov Conversely, less reactive donors may favor an SN2-like pathway, offering better stereocontrol. nih.govnih.gov The challenge lies in fine-tuning the reactivity of the coupling partners to achieve the desired stereoselectivity. nih.gov

Recent strategies to address these challenges include the development of novel glycosyl donors with unique reactivity profiles and the use of chiral auxiliaries to direct the stereochemical outcome of the glycosylation reaction. nih.govnih.gov Despite these advances, the predictable and highly stereoselective synthesis of complex oligosaccharides remains a significant hurdle. frontiersin.orgresearchgate.net

Innovations in Orthogonal and Transient Protecting Group Strategies

The synthesis of complex oligosaccharides like Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP necessitates a sophisticated use of protecting groups to differentiate the numerous hydroxyl groups of the monosaccharide building blocks. nih.govresearchgate.netwiley-vch.de Orthogonal protecting group strategies, where specific protecting groups can be selectively removed without affecting others, are fundamental to the stepwise assembly of oligosaccharides. nih.govresearchgate.netresearchgate.net

Innovations in this area focus on expanding the toolbox of orthogonal protecting groups and developing more efficient methods for their introduction and removal. nih.govresearchgate.net Benzyl (B1604629) (Bn) ethers, as seen in the target compound, are widely used as "permanent" protecting groups due to their stability under a wide range of reaction conditions and their facile removal by catalytic hydrogenation. wiley-vch.deresearchgate.net However, the need for multiple, distinct protecting groups within a single synthetic sequence has driven the development of a diverse array of protecting groups with varying lability.

Commonly Used Orthogonal Protecting Groups in Carbohydrate Synthesis:

Protecting GroupAbbreviationCleavage Conditions
Benzyl etherBnCatalytic hydrogenation (e.g., H₂, Pd/C)
p-Methoxybenzyl etherPMBOxidative cleavage (e.g., DDQ, CAN)
Silyl ethers (e.g., TBDMS, TIPS)Fluoride sources (e.g., TBAF)
Acyl esters (e.g., Acetyl, Benzoyl)Ac, BzBasic hydrolysis (e.g., NaOMe)
FluorenylmethyloxycarbonylFmocBase (e.g., piperidine)
Allyl etherPalladium catalysis

Transient protecting group strategies represent another significant advancement. springernature.com In this approach, a protecting group is introduced to temporarily mask a hydroxyl group, allowing for the selective functionalization of other positions. The transient group is then removed in situ to reveal the hydroxyl group for the next reaction step, streamlining the synthetic process by avoiding multiple protection and deprotection steps. springernature.com This strategy has been particularly effective in the one-pot synthesis of oligosaccharides.

Furthermore, the development of protecting groups that can also influence the stereochemical outcome of glycosylation reactions is a key area of innovation. nih.govnih.gov As mentioned earlier, participating groups at the C-2 position are crucial for 1,2-trans glycosylation. nih.gov Research is ongoing to design new protecting groups that can provide enhanced anchimeric assistance or even direct 1,2-cis glycosylation through non-covalent interactions. researchgate.net

Development of Automated and High-Throughput Synthetic Methodologies for Glycans

The laborious and time-consuming nature of traditional oligosaccharide synthesis has spurred the development of automated and high-throughput methodologies. acs.orgnih.govcell.com Automated glycan assembly (AGA) has emerged as a powerful tool to accelerate the synthesis of complex carbohydrates, making these important molecules more accessible to the broader scientific community. nih.govmpg.de

AGA platforms typically employ solid-phase synthesis, where the growing oligosaccharide is attached to a solid support, allowing for the easy removal of excess reagents and byproducts by simple filtration. nih.govcell.com The synthesis is carried out in an automated synthesizer that performs the repetitive cycles of glycosylation and deprotection reactions. nih.govacs.org

Key Features of Automated Glycan Assembly:

Increased Speed and Efficiency: Automation significantly reduces the time and labor required for oligosaccharide synthesis. acs.orgmpg.de

Improved Reproducibility: Automated protocols ensure high reproducibility between synthetic batches. researchgate.net

Access to Complex Structures: AGA has enabled the synthesis of increasingly complex glycans, including branched and modified structures. nih.govacs.org

Recent advances in AGA include the development of new solid supports, linkers, and building blocks that are better suited for automated synthesis. cell.com Furthermore, the integration of microwave irradiation has been shown to accelerate reaction times and improve coupling efficiencies. acs.org Solution-phase automated synthesis platforms are also being developed, offering an alternative to solid-phase methods. acs.orgresearchgate.net

High-throughput synthesis methodologies aim to rapidly generate libraries of diverse glycan structures for screening purposes. nih.govacs.org These approaches often utilize parallel synthesis techniques to produce a large number of compounds simultaneously. The development of high-throughput analytical methods is crucial for the rapid characterization of these glycan libraries. nih.govacs.org

Computational and Mechanistic Studies in Glycosidic Bond Formation

A deeper understanding of the mechanism of glycosidic bond formation is essential for the rational design of more efficient and stereoselective glycosylation reactions. nih.govub.edukhanacademy.org Computational and mechanistic studies have provided valuable insights into the intricate details of these complex transformations. researchgate.netnih.govresearchgate.net

Density functional theory (DFT) calculations have become a powerful tool to investigate the structures and energies of reactants, intermediates, and transition states in glycosylation reactions. researchgate.netnih.govnih.gov These studies have helped to elucidate the factors that govern stereoselectivity, such as the influence of protecting groups, the conformation of the oxocarbenium ion intermediate, and the role of the solvent. researchgate.netnih.govresearchgate.net

Mechanistic investigations often involve a combination of computational and experimental approaches. nih.govnih.gov For example, kinetic isotope effect studies can provide information about the nature of the transition state, while cryogenic infrared spectroscopy can be used to directly observe reactive intermediates. nih.gov These experimental data can then be used to validate and refine computational models.

The mechanism of glycosylation is often described as a continuum between SN1 and SN2 pathways. nih.govkhanacademy.org In the SN1-like mechanism, the reaction proceeds through a discrete oxocarbenium ion intermediate, while in the SN2-like mechanism, the glycosidic bond is formed in a concerted fashion. nih.govkhanacademy.org The actual mechanism is often highly dependent on the specific reaction conditions and the nature of the reactants. nih.gov

Recent studies have highlighted the importance of the pre-activation complex, where the glycosyl donor and the promoter associate before the glycosylation event. nih.gov The geometry of this complex can play a crucial role in determining the stereochemical outcome of the reaction.

Expanding the Scope of Synthetic Glycans as Tools in Biological Systems

Synthetic glycans, such as this compound and its derivatives, are invaluable tools for studying the diverse roles of carbohydrates in biological systems. nih.govacs.orgnih.gov The availability of structurally well-defined synthetic glycans allows for the precise investigation of carbohydrate-protein interactions, the elucidation of the function of specific glycan structures, and the development of new glycan-based therapeutics and diagnostics. nih.govacs.org

One of the major applications of synthetic glycans is in the study of lectins, which are carbohydrate-binding proteins that mediate a wide range of biological processes, including cell-cell recognition, cell adhesion, and immune responses. nih.gov Synthetic glycans can be used to probe the binding specificity of lectins and to develop inhibitors that can modulate their activity.

Synthetic glycans are also essential for the development of carbohydrate-based vaccines. nih.gov Many pathogens display unique carbohydrate structures on their surfaces that can be targeted by the immune system. Synthetic oligosaccharides corresponding to these pathogen-associated molecular patterns can be used as antigens to elicit a protective immune response. acs.org

Furthermore, synthetic glycans are being used to develop new diagnostic tools for various diseases. nih.gov Changes in glycosylation patterns are often associated with disease states, such as cancer and inflammation. nih.gov Synthetic glycans can be used to develop assays for detecting these disease-associated glycan biomarkers.

The field of chemical glycobiology is rapidly expanding, with synthetic chemists and biologists collaborating to develop new tools and strategies for studying the "glycocode." acs.orgmit.edu The continued development of efficient and versatile methods for the synthesis of complex glycans will be crucial for advancing our understanding of the multifaceted roles of carbohydrates in health and disease.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.